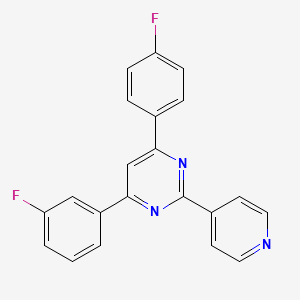
Pyrimidine, 4-(4-fluorophenyl)-6-(3-fluorophenyl)-2-(pyridin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-フルオロフェニル)-6-(3-フルオロフェニル)-2-(ピリジン-4-イル)ピリミジンは、複素環式芳香族有機化合物です。これは、フルオロフェニル基とピリジニル基で置換されたピリミジン環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件: この化合物の合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、適切なフルオロフェニルとピリジニル前駆体を、制御された条件下でピリミジンコアと縮合させることです。反応を促進するために、パラジウム炭素やジメチルホルムアミドなどの触媒や溶媒を使用する場合があります。
工業的製造方法: 工業的製造には、バッチ式または連続式反応器における大規模反応が含まれる場合があります。プロセスは収率と純度を最適化し、再結晶やクロマトグラフィーなどの精製工程がしばしば含まれます。
反応の種類:
酸化: この化合物は酸化反応を起こし、キノン様構造を形成する可能性があります。
還元: 還元反応は、ピリミジン環またはフルオロフェニル基を標的にすることがあります。
置換: 特にフルオロフェニル位置で、求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲン化剤またはアミンなどの求核剤。
主要な生成物: 主要な生成物は、特定の反応によって異なりますが、さまざまな置換ピリミジンまたはフルオロフェニル誘導体を含む場合があります。
4. 科学研究への応用
化学: この化合物は、特に新素材や触媒の開発における有機合成の構成要素として使用されています。
生物学と医学: 医薬品化学において、これは、特定の酵素または受容体を標的にする薬剤開発のためのリード化合物として役立つ可能性があります。そのフッ素化フェニル基は、結合親和性と代謝安定性を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorophenyl is coupled with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic aromatic substitution reaction, where a pyridyl halide reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
作用機序は、特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。フルオロフェニル基は、結合親和性と特異性を高めることにより、これらの相互作用において重要な役割を果たす可能性があります。
類似の化合物:
- さまざまな置換基を持つピリミジン誘導体。
- 他のフルオロフェニル置換複素環。
- ピリジニル置換芳香族化合物。
独自性: この化合物におけるフルオロフェニル基とピリジニル基の組み合わせは、生物学的システムにおける結合親和性の向上や、材料科学における特定の電子特性など、独自の特性を付与する可能性があります。
正確かつ詳細な情報については、専門的な科学文献やデータベースを参考にされることをお勧めします
類似化合物との比較
Similar Compounds
- 4-(3-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3-BROMOPHENYL)-6-(4-BROMOPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3-METHOXYPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
Uniqueness
The presence of fluorine atoms in 4-(3-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-2-(4-PYRIDYL)PYRIMIDINE makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its metabolic stability and enhancing its biological activity. This makes the compound a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C21H13F2N3 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
4-(3-fluorophenyl)-6-(4-fluorophenyl)-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C21H13F2N3/c22-17-6-4-14(5-7-17)19-13-20(16-2-1-3-18(23)12-16)26-21(25-19)15-8-10-24-11-9-15/h1-13H |
InChIキー |
DCZKTAVIUMODOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


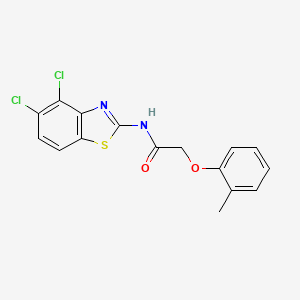
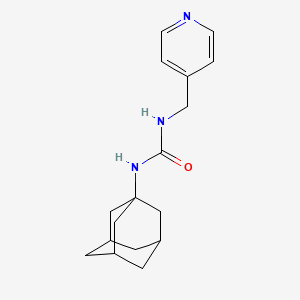
![N-(5-{[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11074547.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)
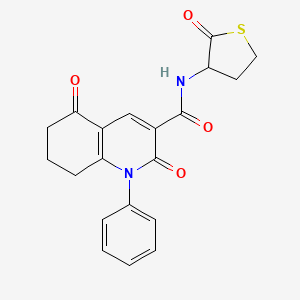


![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)
![3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11074596.png)
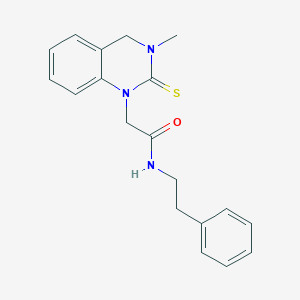
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)
